molecular formula C9H6N2O B1602830 Cinnoline-4-carbaldehyde CAS No. 90418-57-8

Cinnoline-4-carbaldehyde

Cat. No. B1602830
CAS RN: 90418-57-8
M. Wt: 158.16 g/mol
InChI Key: CORTZCFBTFGJGU-UHFFFAOYSA-N
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Description

“Cinnoline-4-carbaldehyde” is a chemical compound with the molecular formula C9H6N2O . It is used as a structural subunit of many compounds with interesting pharmaceutical properties .


Synthesis Analysis

The synthesis of cinnoline and its derivatives has been extensively discussed in many papers . A proficient microwave-assisted method to access bioactive molecules of cinnoline derivatives by the reaction of 4-Alkylpyridazine and nitrostyrene in dioxane/piperidine at 100 °C was presented by Hameed et al .


Molecular Structure Analysis

The cinnoline nucleus is a very important bicyclic heterocycle. It is a six-membered ring system with two nitrogen atoms, an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine .


Chemical Reactions Analysis

Cinnoline derivatives are prepared by a limited number of reactions . These often involve hazardous diazonium intermediates that are prepared via standard diazotization processes .

Scientific Research Applications

Synthesis and Chemical Applications

Cinnoline-4-carbaldehyde and its derivatives are widely explored for their chemical synthesis and applications. Recent advancements in the chemistry of quinoline analogs, including cinnoline-4-carbaldehyde, highlight their synthesis and use in constructing fused or binary heterocyclic systems (Hamama et al., 2018). Additionally, novel methodologies for the synthesis of cinnoline derivatives have been developed, leveraging C-H functionalization strategies to create these compounds (Su & Hou, 2019).

Biological and Pharmacological Activities

Cinnoline derivatives exhibit a broad spectrum of pharmacological activities. They are recognized for their antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities (Szumilak & Stańczak, 2019). Some cinnoline derivatives are under evaluation in clinical trials, indicating their potential as pharmaceutical agents. The synthesis of heterocyclic compounds bearing a cinnoline moiety is driven by the interest in their broad spectrum of pharmacological activities (Lewgowd & Stańczak, 2007).

Anticancer Properties

In recent years, there has been a continuous need for novel anti-cancer agents, and cinnoline derivatives have shown promise in this area. Some newly synthesized cinnolines have been evaluated for their possible anticancer activities, suggesting mechanisms such as apoptosis induction (Nazmy et al., 2020).

Material Science Applications

In addition to their biological applications, cinnoline derivatives have been investigated for their potential in material science. The molecular structure, hyperpolarizability, and electronic properties of cinnoline-4-carboxylic acid, a closely related compound, have been studied, suggesting applications in non-linear optics and electronic materials (Sindhu et al., 2017).

Future Directions

Cinnoline derivatives are extensively utilized as valuable entities for the expansion of pharmacologically significant agents . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Therefore, future research may focus on designing innovative cinnoline derivatives and exploring their potential applications .

properties

IUPAC Name

cinnoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORTZCFBTFGJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595633
Record name Cinnoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnoline-4-carbaldehyde

CAS RN

90418-57-8
Record name Cinnoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Barton, ND Pearson - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
Diazotisation of a mixture of the E- and Z-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol gives 4-(hydroxymethyl)cinnoline-3-carbaldehyde, by spontaneous oxidation of the presumed …
Number of citations: 11 pubs.rsc.org
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com

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